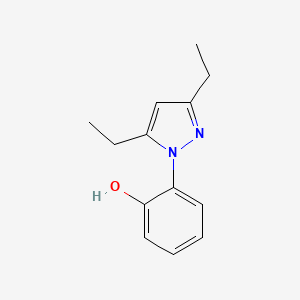

2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

Description

Overview of Pyrazole (B372694) Derivatives in Academic Research

Pyrazole and its derivatives have been the subject of extensive academic research for over a century. Their versatile chemical nature and wide range of biological activities make them attractive targets for synthesis and functional studies. Research has demonstrated that pyrazole-containing compounds exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This has led to the development of several commercially successful drugs incorporating the pyrazole scaffold. In materials science, pyrazole derivatives are explored for their applications as ligands in coordination chemistry, catalysts, and as components of functional materials.

Significance of Pyrazole-Phenol Scaffolds in Modern Chemistry

The combination of a pyrazole ring and a phenol (B47542) group within the same molecule, known as a pyrazole-phenol scaffold, has garnered considerable interest in modern chemistry. nih.gov This structural motif is significant because the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility, crystal packing, and interaction with biological targets. nih.gov The pyrazole moiety, on the other hand, provides a rigid and stable core that can be readily functionalized, allowing for the fine-tuning of the compound's electronic and steric properties.

The synergy between the pyrazole and phenol components can lead to enhanced biological activity and unique physicochemical properties. For instance, pyrazole-phenol derivatives have been investigated as antioxidants, enzyme inhibitors, and as ligands for the synthesis of metal complexes with interesting catalytic and magnetic properties. The ability of the phenolic proton to be easily removed allows these compounds to act as bidentate ligands, coordinating with metal ions through the phenolic oxygen and one of the pyrazole nitrogen atoms.

Research Landscape and Gaps for 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

A thorough review of the current scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the broader classes of pyrazole derivatives and pyrazole-phenol scaffolds, detailed studies focusing exclusively on this diethyl-substituted derivative are notably absent.

The available information is largely limited to its basic chemical identity, as cataloged in chemical databases. There is a lack of published research detailing its synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry), and single-crystal X-ray diffraction analysis. Consequently, its specific physicochemical properties, such as melting point, boiling point, and solubility, are not well-documented in the academic literature.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-diethylpyrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYRTWWMTOMHLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C2=CC=CC=C2O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol

Synthetic Routes to 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

The synthesis of the target compound fundamentally relies on the creation of the 3,5-diethyl-1H-pyrazolyl core and its subsequent linkage to a phenol (B47542) ring at the N1 position. The primary strategies to achieve this can be broadly categorized into two approaches: a) initial formation of the pyrazole (B372694) ring with the desired alkyl substituents followed by N-arylation, or b) direct cyclocondensation using a pre-arylated hydrazine (B178648) derivative.

The most common and versatile method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For the synthesis of a 3,5-disubstituted pyrazole, this reaction is typically straightforward and high-yielding. organic-chemistry.org

In the context of this compound, the key 1,3-dicarbonyl precursor is heptane-3,5-dione . The reaction of heptane-3,5-dione with hydrazine hydrate (B1144303) would yield the intermediate 3,5-diethyl-1H-pyrazole . This reaction is generally carried out in a protic solvent like ethanol (B145695) or acetic acid, often with heating.

The mechanism involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The symmetrical nature of heptane-3,5-dione ensures that only one constitutional isomer of the pyrazole is formed.

There are two primary strategies for attaching the phenol ring to the pyrazole core:

Direct Cyclocondensation with a Substituted Hydrazine: This approach involves the reaction of heptane-3,5-dione with 2-hydrazinophenol . This method constructs the N-aryl bond during the initial pyrazole ring formation, offering a more direct route to the final product. The reaction is typically performed under acidic or neutral conditions in a suitable solvent like ethanol. researchgate.net The hydroxyl group of the 2-hydrazinophenol generally does not interfere with the cyclization process.

Post-Synthesis N-Arylation: This two-step strategy involves first synthesizing 3,5-diethyl-1H-pyrazole and then coupling it with a suitable phenol derivative. This is a common strategy for creating N-arylpyrazoles. wuxiapptec.com The most prevalent methods for this N-arylation are transition-metal-catalyzed cross-coupling reactions:

Ullmann Condensation: This classic method involves the reaction of 3,5-diethyl-1H-pyrazole with an ortho-halophenol (e.g., 2-iodophenol (B132878) or 2-bromophenol) in the presence of a copper catalyst, a base, and often a ligand, at elevated temperatures. organic-chemistry.orgnih.gov Modern Ullmann-type reactions can be performed under milder conditions with well-defined catalyst systems. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.org It involves the reaction of 3,5-diethyl-1H-pyrazole with an ortho-halophenol or its triflate derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

The introduction of the ethyl groups at the C3 and C5 positions of the pyrazole ring is most directly achieved by selecting the appropriate 1,3-dicarbonyl starting material. As mentioned, heptane-3,5-dione is the ideal precursor for this purpose. The two ethyl groups are integral to the backbone of this diketone, and upon cyclization with a hydrazine, they are incorporated at the 3 and 5 positions of the resulting pyrazole ring. This approach is highly efficient and regioselective due to the symmetry of the starting diketone.

Alternative, though more complex, strategies could involve the synthesis of a pyrazole with functional groups at the C3 and C5 positions that can be subsequently converted to ethyl groups, but the use of heptane-3,5-dione is the most practical and common method.

Both one-pot and multi-step approaches can be envisioned for the synthesis of this compound.

Multi-Step Synthesis: A typical multi-step synthesis would first involve the preparation of 3,5-diethyl-1H-pyrazole from heptane-3,5-dione and hydrazine hydrate. After isolation and purification, the pyrazole would then be subjected to an N-arylation reaction (Ullmann or Buchwald-Hartwig) with a suitable 2-substituted phenol derivative to yield the final product. This approach allows for the purification of intermediates, which can be advantageous for achieving high purity in the final product.

One-Pot Synthesis: A one-pot synthesis can be more efficient by reducing the number of workup and purification steps. A plausible one-pot procedure could involve the reaction of heptane-3,5-dione with 2-hydrazinophenol in a single reaction vessel. After the initial cyclocondensation to form the pyrazole ring, the reaction conditions could be adjusted if necessary to ensure the stability of the final product. One-pot syntheses of N-arylpyrazoles from 1,3-dicarbonyls and arylhydrazines are well-documented in the literature. researchgate.net

The following table summarizes potential reaction pathways:

Interactive Table: Comparison of Synthetic Pathways

| Strategy | Key Reaction | Starting Materials | Number of Steps | Potential Advantages | Potential Challenges |

| Direct Cyclocondensation | Paal-Knorr Synthesis | Heptane-3,5-dione, 2-Hydrazinophenol | One-pot | High atom economy, fewer steps | Availability and stability of 2-hydrazinophenol |

| Multi-Step (Ullmann) | Paal-Knorr, then Ullmann Condensation | Heptane-3,5-dione, Hydrazine, 2-Halophenol | Two | Modular, allows for intermediate purification | Harsh reaction conditions, stoichiometric copper |

| Multi-Step (Buchwald-Hartwig) | Paal-Knorr, then Buchwald-Hartwig Amination | Heptane-3,5-dione, Hydrazine, 2-Halophenol | Two | Modular, milder conditions, high yields | Cost of palladium catalyst and ligands |

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. nih.gov Several strategies can be employed:

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. Replacing these with more environmentally benign alternatives such as water, ethanol, or glycerol-water mixtures can significantly reduce the environmental footprint. rsc.org The "on water" synthesis of pyrazoles, where the reaction is performed in an aqueous suspension, has been shown to be highly efficient for some cyclocondensation reactions. researchgate.net

Catalyst-Free or Recyclable Catalysts: Developing catalyst-free reaction conditions, for instance by using microwave or ultrasound irradiation to promote the reaction, is a key green chemistry approach. rsc.org When catalysts are necessary, using highly efficient and recyclable catalysts, such as copper nanoparticles for Ullmann reactions, can improve the sustainability of the process. bristol.ac.uk

Energy Efficiency: The use of microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating methods. rsc.org

Atom Economy: One-pot syntheses, such as the direct cyclocondensation of heptane-3,5-dione and 2-hydrazinophenol, maximize atom economy by incorporating all starting material atoms into the final product with minimal byproducts.

The following table outlines potential green modifications to the synthesis:

Interactive Table: Green Chemistry Approaches

| Green Principle | Application to Synthesis | Example Modification | Expected Benefit |

| Alternative Solvents | Cyclocondensation or N-arylation | Using water or ethanol instead of DMF or toluene | Reduced toxicity and environmental impact |

| Catalysis | N-arylation | Employing a recyclable heterogeneous copper catalyst | Reduced waste and catalyst cost over time |

| Energy Efficiency | Cyclocondensation | Microwave-assisted Paal-Knorr reaction | Shorter reaction times, lower energy use |

| Atom Economy | Overall Strategy | One-pot direct cyclocondensation | Fewer synthetic steps, less waste |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and cost. Key parameters to consider for optimization include:

For Cyclocondensation Reactions:

Solvent: The choice of solvent (e.g., ethanol, acetic acid, water) can influence reaction rate and product solubility.

Catalyst: While often not strictly necessary, an acid catalyst can sometimes accelerate the reaction.

Temperature: Optimizing the reaction temperature can improve the rate and yield while minimizing side reactions.

Stoichiometry: Using a slight excess of the hydrazine derivative can help to drive the reaction to completion.

For N-Arylation Reactions (Ullmann and Buchwald-Hartwig):

Catalyst and Ligand: The choice of palladium or copper source and the specific ligand used is crucial for catalytic activity and can dramatically affect the yield. acs.orgnih.gov For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands are often employed. nih.gov

Base: The type and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact the reaction outcome. organic-chemistry.org

Solvent: Solvents such as toluene, dioxane, or DMF are commonly used, and their choice can affect catalyst stability and reaction rate.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without product degradation.

Design of Experiments (DoE) can be a systematic approach to efficiently optimize these multiple variables to find the ideal reaction conditions for producing this compound with the highest possible yield and purity.

Computational Chemistry and Theoretical Investigations of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol

Density Functional Theory (DFT) Calculations and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state on the potential energy surface.

For a molecule like 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, calculations would typically be performed using a functional such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p). This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The optimization would likely reveal a non-planar structure due to the rotational freedom between the phenol (B47542) and pyrazole (B372694) rings. An intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring is also a possibility, which would significantly influence the molecule's conformation and planarity.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation for the title compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | O-H | 0.97 Å |

| C-O (Phenol) | 1.37 Å | |

| N1-N2 (Pyrazole) | 1.35 Å | |

| C-N (Ring-Ring Link) | 1.42 Å | |

| Bond Angles (°) | C-O-H | 109.5° |

| C-N-N (Pyrazole) | 110.0° | |

| Dihedral Angle (°) | Phenol Ring - Pyrazole Ring | 45.0° - 65.0° |

**3.2. Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO would likely be distributed across the pyrazole ring system. This distribution facilitates intramolecular charge transfer.

Table 2: Predicted FMO Energies and Related Quantum Chemical Descriptors (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation for the title compound.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 eV |

| LUMO Energy | ELUMO | - | -1.25 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.60 eV |

| Ionization Potential | I | -EHOMO | 5.85 eV |

| Electron Affinity | A | -ELUMO | 1.25 eV |

| Global Hardness | η | (I - A) / 2 | 2.30 eV |

| Chemical Potential | μ | -(I + A) / 2 | -3.55 eV |

| Electrophilicity Index | ω | μ² / (2η) | 2.75 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays color-coded regions on the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green Regions: Represent neutral or areas with near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) around the phenolic oxygen atom and the sp²-hybridized nitrogen atom of the pyrazole ring, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), making it a site for nucleophilic interaction. The carbon rings and ethyl groups would likely be in the neutral (green) to slightly negative potential range.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.

Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory (Illustrative) This table presents typical strong interactions expected from an NBO analysis for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O (Phenol) | π* (C-C)Aromatic | ~20-25 kcal/mol |

| LP(1) N (Pyrazole) | π* (C=N)Pyrazole | ~30-35 kcal/mol |

| π (C=C)Phenol | π* (C=C)Phenol | ~15-20 kcal/mol |

| π (C=N)Pyrazole | π* (C=C)Pyrazole | ~18-22 kcal/mol |

Theoretical Prediction of Spectroscopic Parameters

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. By calculating the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

The theoretical vibrational analysis for this compound would allow for the precise assignment of key vibrational modes, such as the O-H stretching of the phenol group, aromatic C-H stretching, C=N and C=C stretching within the rings, and the various bending and rocking modes of the ethyl groups.

Table 4: Predicted Assignments of Major Vibrational Frequencies (Illustrative) This table presents typical vibrational modes and their expected frequencies for the title compound.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretching | ~3550 cm⁻¹ | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretching | 3100-3000 cm⁻¹ | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretching | 2980-2850 cm⁻¹ | Strong (IR), Strong (Raman) |

| C=N Stretching (Pyrazole) | ~1610 cm⁻¹ | Strong (IR) |

| C=C Stretching (Aromatic) | 1600-1450 cm⁻¹ | Strong (IR), Strong (Raman) |

| C-O Stretching (Phenol) | ~1250 cm⁻¹ | Strong (IR) |

| O-H In-plane Bending | ~1350 cm⁻¹ | Medium (IR) |

Electronic Transitions (UV-Vis) and Time-Dependent DFT (TD-DFT)

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states. researchgate.netlookchem.com This computational approach allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

TD-DFT calculations typically follow a geometry optimization of the molecule in its ground state using Density Functional Theory (DFT). The results provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, which are described by the contributions of the molecular orbitals involved (e.g., HOMO→LUMO transitions). researchgate.net For pyrazole-based molecules, the electronic transitions observed in the UV-Vis spectrum are generally attributed to π–π* transitions within the aromatic pyrazole and phenol rings. lookchem.comresearchgate.net The specific absorption bands are influenced by the substitution pattern on these rings.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | 4.10 | 302 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.55 | 272 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 5.20 | 238 | 0.32 | HOMO → LUMO+1 (75%) |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation and for complementing experimental data. nih.gov DFT has been successfully employed to predict ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including pyrazole derivatives. jocpr.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which the chemical shifts are derived. researchgate.net

The calculated chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the phenol ring would have their shifts affected by the electron-donating hydroxyl group and the electron-withdrawing pyrazole substituent. Similarly, the chemical shifts within the pyrazole ring are determined by the two nitrogen atoms and the attached ethyl and phenyl groups. nih.gov

Specific calculated ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. However, a table of expected chemical shift ranges, based on the general knowledge of similar structures, can be presented for illustrative purposes.

| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Phenolic -OH | 8.0 - 10.0 | N/A |

| Aromatic C-H (Phenol) | 6.8 - 7.5 | 115 - 130 |

| Aromatic C (Phenol, substituted) | N/A | 140 - 160 |

| Pyrazole C-H | 6.0 - 6.5 | 100 - 110 |

| Pyrazole C (substituted) | N/A | 140 - 155 |

| Ethyl -CH₂- | 2.5 - 3.0 | 20 - 25 |

| Ethyl -CH₃ | 1.0 - 1.5 | 10 - 15 |

Note: The data in this table is hypothetical and represents typical chemical shift ranges for the functional groups present in this compound.

Intermolecular Interactions and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding the solid-state structure and crystal packing of molecules, which in turn influences their physical properties. In this compound, several types of non-covalent interactions are expected to play a significant role in its supramolecular assembly. nih.gov

The presence of a hydroxyl group on the phenol ring makes it a potent hydrogen bond donor. The pyridine-like nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor. researchgate.net Therefore, a strong O-H···N intermolecular hydrogen bond is a highly probable interaction, leading to the formation of dimers or extended chains in the crystal lattice. researchgate.netmdpi.com

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from DFT calculations, provide valuable insights into the reactivity, stability, and electronic properties of a molecule. researchgate.neteurasianjournals.com These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO energy gap (ΔE): A larger gap suggests higher kinetic stability and lower chemical reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher tendency for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ²/2η.

While specific calculated values for this compound are not available in the literature, a representative table illustrating the kind of data obtained from such a DFT study is provided below.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -6.20 |

| LUMO Energy | E_LUMO | - | -1.80 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.40 |

| Ionization Potential | I | -E_HOMO | 6.20 |

| Electron Affinity | A | -E_LUMO | 1.80 |

| Electronegativity | χ | (I+A)/2 | 4.00 |

| Chemical Hardness | η | (I-A)/2 | 2.20 |

| Chemical Softness | S | 1/η | 0.45 |

| Electrophilicity Index | ω | χ²/(2η) | 3.64 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation for global reactivity descriptors.

Spectroscopic Characterization and Structural Elucidation of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational techniques that provide information about the functional groups present in a molecule.

For a molecule like 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol, the IR spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. libretexts.org Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic (phenol) and heteroaromatic (pyrazole) rings would likely be observed in the 1600-1450 cm⁻¹ region. jocpr.com The C-N stretching vibrations of the pyrazole (B372694) ring are also expected in this fingerprint region. Furthermore, C-O stretching of the phenol (B47542) would present a strong band around 1200 cm⁻¹. The presence of the diethyl groups would be indicated by C-H stretching vibrations of the methyl and methylene (B1212753) groups, typically appearing in the 2970-2850 cm⁻¹ range, and C-H bending vibrations around 1465-1370 cm⁻¹.

Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are often strong in Raman spectra. The C-H stretching vibrations would also be visible. The relatively non-polar C-C bonds of the ethyl groups would also be expected to show distinct signals.

A comparative analysis with the spectra of related compounds, such as 3,5-dimethyl pyrazole and various substituted phenols, would aid in the precise assignment of the observed vibrational bands.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3400-3200 (broad) | Weak |

| Aromatic C-H | Stretching | >3000 | Strong |

| Aliphatic C-H (ethyl) | Stretching | 2970-2850 | Strong |

| C=C (aromatic/pyrazole) | Stretching | 1600-1450 | Strong |

| C-N (pyrazole) | Stretching | ~1550 | Moderate |

| C-O (phenol) | Stretching | ~1200 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR (¹H NMR) spectrum of this compound would provide key information about the number and connectivity of protons. The phenolic O-H proton would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The aromatic protons of the phenol ring would resonate in the downfield region, typically between δ 6.5 and 8.0 ppm. The exact chemical shifts and coupling patterns would depend on the substitution pattern and the electronic effects of the pyrazole substituent.

The single proton on the pyrazole ring (H-4) is expected to appear as a singlet, likely in the region of δ 6.0-6.5 ppm. The ethyl groups would exhibit characteristic patterns: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with the adjacent methyl and methylene protons, respectively. The methylene protons would be expected to resonate further downfield than the methyl protons due to their proximity to the pyrazoler ring.

The carbon-13 NMR (¹³C NMR) spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) would be found in the δ 150-160 ppm region. The other aromatic carbons of the phenol ring would appear between δ 115 and 130 ppm.

For the pyrazole ring, the carbon atoms C-3 and C-5, bonded to the ethyl groups, would resonate at a lower field (further downfield) compared to the C-4 carbon. The chemical shifts of the ethyl group carbons would be in the aliphatic region, with the methylene carbons appearing at a lower field than the methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenolic OH | Broad singlet (variable) | - |

| Phenolic Ar-H | 6.5 - 8.0 | 115 - 160 |

| Pyrazole H-4 | Singlet, ~6.0 - 6.5 | ~105 |

| Pyrazole C-3, C-5 | - | ~140-150 |

| Ethyl -CH₂- | Quartet | ~20-30 |

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, this would be particularly useful for confirming the coupling between the methylene and methyl protons of the ethyl groups. It would also help to establish the connectivity of the protons on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the chemical shifts of the carbon atoms attached to protons, such as the aromatic C-H carbons of the phenol ring, the C-4 of the pyrazole ring, and the carbons of the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity of different fragments of the molecule. For instance, correlations between the pyrazole H-4 proton and the C-3 and C-5 carbons would confirm the pyrazole ring structure. Correlations between the protons of the ethyl groups and the pyrazole ring carbons would confirm their attachment. Furthermore, correlations between the protons on the phenol ring and the pyrazole ring carbons would definitively establish the connection between the two ring systems.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like phenol and pyrazole exhibit characteristic absorption bands in the UV region. Phenol typically shows two absorption bands around 210 nm and 270 nm, corresponding to π→π* transitions. The attachment of the pyrazole ring to the phenol moiety would likely cause a shift in the position and intensity of these bands (a chromophoric effect). The exact λmax values would be influenced by the solvent polarity. The presence of the pyrazole ring introduces additional n→π* transitions, which are generally weaker and may be observed as shoulders on the main π→π* absorption bands.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this molecule could include the loss of the ethyl groups, cleavage of the bond between the phenol and pyrazole rings, and fragmentation of the pyrazole ring itself. Analysis of these fragment ions would help to confirm the proposed structure.

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

While the specific crystal structure of this compound has not been detailed in published crystallographic studies, X-ray single-crystal diffraction analysis of closely related 2-(pyrazol-1-yl)phenol derivatives provides significant insight into the solid-state conformation and intermolecular interactions characteristic of this class of compounds. These studies reveal a consistent structural motif dominated by intramolecular hydrogen bonding, which dictates the relative orientation of the phenol and pyrazole rings.

Detailed structural analysis has been performed on derivatives such as 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol and 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol . The crystallographic data for these compounds confirm their molecular structures and offer a model for understanding the solid-state behavior of related analogues. Both derivatives were found to crystallize in the monoclinic system.

Interactive Table 1: Crystallographic Data for Derivatives of 2-(pyrazol-1-yl)phenol

A predominant feature in the crystal structure of these 2-(pyrazol-1-yl)phenol derivatives is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and one of the pyrazole nitrogen atoms (N). nih.govresearchgate.netnih.gov This O—H⋯N interaction is crucial in defining the molecular conformation, forcing the phenol and pyrazole ring systems into a nearly coplanar arrangement. nih.govnih.gov

For 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol , the dihedral angle between the pyrazole ring and the adjacent hydroxy-substituted benzene (B151609) ring is only 7.5 (3)°. nih.govresearchgate.net This planarity is attributed to the stabilizing effect of the intramolecular hydrogen bond. nih.gov Similarly, in the case of 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol , the phenol and pyrazole rings are almost perfectly coplanar, with a dihedral angle of just 0.95 (12)°, a conformation also maintained by a strong intramolecular O—H⋯N hydrogen bond. nih.gov

In contrast, the other phenyl substituents, which are not constrained by this hydrogen bond, are significantly twisted relative to the central pyrazole ring. In the 4-hydroxyphenyl derivative, the other phenyl groups are rotated by 66.4 (12)°. researchgate.net In the nitrophenoxy derivative, the N-phenyl ring is tilted by 40.81 (7)° and the aromatic ring with the nitrophenoxy substituent has a dihedral angle of 54.10 (7)° with respect to the pyrazole plane. nih.gov

Coordination Chemistry and Metal Complexation of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol

Ligand Properties and Coordination Modes of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol

This compound is a molecule featuring two key functional groups for metal coordination: a phenolic hydroxyl group (-OH) and a pyrazole (B372694) ring containing two nitrogen atoms. The presence of the acidic phenolic proton allows the ligand to act as an anionic donor upon deprotonation, forming a phenolate (B1203915) group. The pyrazole ring offers a nitrogen atom (typically the N2 atom) as a neutral donor site.

The spatial arrangement of the phenolic oxygen and the pyrazole nitrogen facilitates the formation of a stable five- or six-membered chelate ring upon complexation with a metal ion. The most common coordination mode for this type of ligand is as a bidentate, monoanionic N,O-donor. scispace.comresearchgate.net In this mode, the ligand coordinates to the metal center through the deprotonated phenolic oxygen and one of the nitrogen atoms of the pyrazole ring. researchgate.net This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. The ethyl groups at the 3 and 5 positions of the pyrazole ring provide steric bulk, which can influence the geometry of the resulting metal complexes and their solid-state packing.

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A general synthetic procedure includes dissolving the ligand in a solvent like ethanol (B145695) or methanol, followed by the dropwise addition of an ethanolic or aqueous solution of the metal salt, such as the corresponding metal(II) acetate (B1210297) or chloride. researchgate.netjetir.org The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. scispace.comjetir.org The pH may be adjusted by adding a base to facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination. The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried in a vacuum. researchgate.net This general method has been successfully applied to synthesize a variety of transition metal complexes with similar pyrazole-based ligands, including those of Cu(II), Co(II), and others. scispace.comresearchgate.netnih.gov

The stoichiometry of the metal complexes formed with this compound is largely dictated by the coordination number and preferred geometry of the central metal ion, as well as the charge of the ligand. For divalent metal ions like Cu(II), Mn(II), and Zn(II), which commonly exhibit octahedral geometry, a 1:2 metal-to-ligand stoichiometry is frequently observed. scispace.com In these [M(L)₂] type complexes, two monoanionic bidentate ligands satisfy the charge and coordination requirements of the metal center, resulting in a neutral complex with a likely distorted octahedral geometry.

For metal ions like Cd(II), the coordination geometry can be more varied. Depending on the specific reaction conditions and the presence of other coordinating anions (co-ligands), geometries such as distorted trigonal-bipyramidal or monocapped octahedral have been reported for related pyrazole-based ligands. nih.govnih.gov For instance, in some cadmium complexes, a five-coordinate distorted trigonal-bipyramidal environment has been observed. nih.gov In others, a seven-coordinate distorted monocapped octahedral geometry is adopted. nih.gov These variations highlight the flexibility of the coordination sphere around larger metal ions.

Spectroscopic Signatures of Metal Complexation (UV-Vis, FT-IR, NMR)

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of the participation of the functional groups in coordination.

O-H Stretching: A key indicator of coordination is the change in the broad ν(O-H) stretching band of the phenolic group, typically observed in the 3200-3400 cm⁻¹ region in the free ligand. Upon deprotonation and complexation, this band disappears. scispace.com

C=N and N-N Stretching: The stretching vibrations associated with the pyrazole ring, such as ν(C=N) and ν(N-N), are expected to shift upon coordination of the pyrazole nitrogen to the metal ion. researchgate.net These shifts are indicative of the electronic redistribution within the pyrazole ring following complex formation.

M-O and M-N Stretching: In the far-infrared region (typically below 600 cm⁻¹), the formation of new, weaker bands can be attributed to the ν(M-O) and ν(M-N) stretching vibrations, providing direct evidence of the formation of coordinate bonds. researchgate.net

UV-Vis Spectroscopy: Electronic spectroscopy is used to study the electronic transitions within the ligand and the metal ion.

Intra-ligand Transitions: The UV-Vis spectrum of the free ligand typically shows intense absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the aromatic rings. Upon complexation, these bands may shift in wavelength and/or change in intensity, indicating the involvement of the ligand's electronic system in coordination.

d-d Transitions: For complexes of transition metals with unfilled d-orbitals, such as Cu(II) or Mn(II), new, weaker absorption bands often appear in the visible region of the spectrum. scispace.com These bands are attributed to Laporte-forbidden d-d electronic transitions within the metal center, and their position and intensity provide information about the coordination geometry and the ligand field strength.

NMR Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II) or Cd(II), Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the complex in solution.

¹H NMR: The most definitive evidence of coordination in ¹H NMR is the disappearance of the signal corresponding to the acidic phenolic proton upon complexation. scispace.com Furthermore, the signals of the protons on the pyrazole and phenol (B47542) rings, particularly those adjacent to the coordinating nitrogen and oxygen atoms, are expected to experience shifts compared to the free ligand. This is due to the change in the electronic environment upon coordination. scispace.comresearchgate.net

¹³C NMR: Similar to ¹H NMR, the carbon signals of the pyrazole and phenol rings in the ¹³C NMR spectrum will also exhibit shifts upon complexation, providing further evidence of the ligand-metal interaction.

| Spectroscopic Technique | Key Signature of Complexation with this compound |

| FT-IR | Disappearance of the broad ν(O-H) band (3200-3400 cm⁻¹). Shifts in pyrazole ring ν(C=N) and ν(N-N) bands. Appearance of new ν(M-O) and ν(M-N) bands in the far-IR region. |

| UV-Vis | Shifts in the intra-ligand (π→π, n→π) transition bands. Appearance of new, weak d-d transition bands in the visible region for transition metal complexes. |

| NMR (for diamagnetic complexes) | Disappearance of the phenolic -OH proton signal in ¹H NMR. Chemical shifts of proton and carbon signals on the pyrazole and phenol rings adjacent to coordination sites. |

Structural Analysis of Metal Complexes

In a typical mononuclear complex with a 1:2 metal-to-ligand ratio, the two N,O-bidentate ligands would coordinate to the central metal ion. ub.edu The structure would feature two five- or six-membered chelate rings formed by the metal ion, the phenolate oxygen, the atoms of the phenyl ring, and the pyrazole nitrogen atom. nih.govnih.gov The coordination geometry around the metal center is often distorted from ideal geometries (e.g., octahedral) due to the constraints of the chelating ligands. For instance, Cu(II) complexes with similar ligands often adopt a distorted square planar or distorted octahedral geometry. The degree of planarity and the specific bond angles are influenced by steric interactions between the ligands and any coordinated solvent molecules or counter-ions. researchgate.netub.edu Intramolecular hydrogen bonding may also play a role in stabilizing the conformation of the coordinated ligand. nih.govscielo.org.za

Catalytic Applications of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol Metal Complexes

Oxidation Reactions Catalyzed by Metal Complexes

Metal complexes of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol have emerged as significant catalysts in various oxidation reactions. These complexes, particularly with transition metals, exhibit remarkable activity in mimicking the functions of certain metalloenzymes, facilitating the oxidation of substrates like catechols and aminophenols. The catalytic prowess of these complexes is rooted in the unique electronic and structural features imparted by the pyrazole-based ligand.

Catecholase and Tyrosinase Mimicry

A notable application of these metal complexes is in mimicking the activity of catecholase and tyrosinase, two copper-containing enzymes crucial for the oxidation of phenols and catechols in biological systems. researchgate.netorientjchem.org Tyrosinase catalyzes the conversion of phenols to catechols (cresolase activity) and the subsequent oxidation of catechols to o-quinones (catecholase activity). nih.gov Catechol oxidase exclusively catalyzes the latter reaction. nih.gov

Complexes of this compound with metal ions like copper(II) and cobalt(II) have been investigated for their ability to catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). This reaction serves as a model for studying catecholase activity.

One study investigated the catalytic properties of six pyrazole-based ligands, including structures similar to this compound, in complex with various metal ions for the oxidation of catechols to o-quinones. researchgate.netbohrium.com The findings from this research provide valuable insights into the catalytic potential of such complexes. For instance, an in-situ combination of a pyrazole-based ligand (L6) with copper(II) acetate (B1210297) in THF demonstrated the highest catecholase-like activity, with a catalytic rate of 5.596 μmol·L⁻¹·min⁻¹. researchgate.netbohrium.com In contrast, a different ligand-metal combination (L4/CoCl₂) in the same solvent was more effective for phenoxazinone synthase activity. researchgate.netbohrium.com

The catalytic cycle for tyrosinase involves a dicopper center that cycles through different redox states (deoxy, oxy, and met). nih.gov The oxy form, containing a μ-η²:η² side-on bridging peroxide ion, is the active species that hydroxylates phenols and oxidizes catechols. nih.gov Model complexes incorporating ligands like this compound aim to replicate the essential features of the enzyme's active site to achieve similar reactivity.

Interactive Table: Catecholase-like Activity of a Pyrazole-based Ligand/Metal Complex. researchgate.netbohrium.com

| Ligand/Metal Combination | Solvent | Substrate | Product | Catalytic Rate (μmol·L⁻¹·min⁻¹) |

| L6/Cu(CH₃COO)₂ | THF | Catechol | o-quinone | 5.596 |

Role of Metal Center and Ligand Structure in Catalytic Efficiency

The catalytic efficiency of metal complexes derived from this compound is profoundly influenced by both the nature of the metal center and the specific structural attributes of the ligand. The choice of metal ion is critical, as it dictates the redox potential and the coordination geometry of the resulting complex, which in turn affects its ability to bind and activate substrates and oxidants. researchgate.net

For instance, in the context of catecholase mimicry, copper complexes often exhibit superior catalytic activity compared to other transition metal complexes. researchgate.net This is attributed to the accessibility of the Cu(I)/Cu(II) redox couple and the ability of copper to form reactive oxygen intermediates. The study on pyrazole-linked metal catalysts highlighted that copper complexes, in general, showed better catalytic activity towards the oxidation of catechol. researchgate.net

The ligand structure also plays a pivotal role. The substituents on the pyrazole (B372694) and phenol (B47542) rings can modulate the electronic properties of the metal center and the steric environment around it. The diethyl groups at the 3 and 5 positions of the pyrazole ring in this compound, for example, can enhance the solubility of the complex and influence the approach of the substrate to the active site. The phenolate (B1203915) oxygen and the pyrazole nitrogen atoms act as the coordinating sites, and the geometry of the resulting chelate ring is crucial for catalytic activity.

Other Catalytic Transformations

Beyond oxidation reactions that mimic enzyme activity, metal complexes of this compound and related ligands are effective catalysts for other organic transformations. For example, some pyrazole-based palladium complexes have been utilized as catalysts for ethylene (B1197577) polymerization. uj.ac.za While the specific ligand was not used in this study, it demonstrates the broader catalytic potential of this class of compounds.

Additionally, ruthenium complexes with pyrazole-containing ligands have been shown to be effective catalysts for the oxidation of both saturated and unsaturated hydrocarbons using tert-butylhydroperoxide as the oxidant. researchgate.net These reactions often proceed through the formation of a high-valent metal-oxo species as the key catalytic intermediate. researchgate.net The electronic and steric properties of the this compound ligand would likely influence the reactivity and selectivity of such catalytic systems.

Reaction Kinetics and Mechanistic Studies of Catalysis

Understanding the reaction kinetics and the underlying mechanism is crucial for optimizing the catalytic performance of metal complexes of this compound. Kinetic studies on the catecholase-mimicking activity of related pyrazole-based complexes have provided valuable insights. researchgate.net

The catalytic oxidation of catechol to o-quinone often follows Michaelis-Menten kinetics, indicating the formation of a catalyst-substrate intermediate complex. orientjchem.org The kinetic parameters, such as the Michaelis constant (K_m) and the turnover number (k_cat), can be determined to quantify the catalyst's efficiency. orientjchem.org

A study on pyrazole-linked metal catalysts evaluated their catalytic activities through kinetic studies in different solvents. researchgate.net The findings revealed that the choice of solvent significantly modulates the catalytic efficiency, with tetrahydrofuran (B95107) (THF) being a more suitable medium than acetonitrile (B52724) for catecholase-like activity in that particular system. researchgate.net This suggests that the solvent's coordinating ability and polarity play a crucial role in the catalytic cycle.

Mechanistic investigations often involve a combination of experimental techniques, including spectroscopy (UV-Vis, EPR), electrochemistry, and theoretical calculations. For oxidation reactions, the mechanism may involve the activation of dioxygen by the metal complex to form a reactive oxygen species, such as a metal-superoxo or metal-peroxo intermediate. nih.gov This intermediate then reacts with the substrate. In the case of phenol oxidation, the reaction can proceed via a hydrogen atom transfer (HAT) mechanism. nih.gov

Interactive Table: Kinetic Data for Phenoxazinone Synthase-like Activity. researchgate.netbohrium.com

| Ligand/Metal Combination | Solvent | Substrate | Product | Catalytic Rate (μmol·L⁻¹·min⁻¹) |

| L4/CoCl₂ | THF | 2-aminophenol | 2-aminophenoxazinone | 2.034 |

Luminescent Properties of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol Metal Complexes

Photoluminescence Emission and Excitation Spectra

Metal complexes featuring pyrazole-based ligands often display strong luminescence in the solid state when illuminated with ultraviolet light. mdpi.com The emission spectra are typically characterized by broad, unstructured bands that can span the entire visible spectrum, from blue to orange, depending on the specific ligand structure and the coordinated metal ion. mdpi.com

For instance, a series of zinc(II) complexes with pyrazolone-based azomethine ligands demonstrates tunable solid-state luminescence with emission maxima ranging from 474 nm (blue-green) to 577 nm (yellow-orange). mdpi.com Similarly, certain emissive copper(I) cationic complexes incorporating a 3-(2-pyridyl)-5-phenyl-pyrazole ligand exhibit bright yellow-green emission in the solid state, with peaks observed between approximately 520 nm and 650 nm. nih.gov The excitation spectra for these emissions typically show broad bands in the UV-Vis region, corresponding to electronic transitions within the complex. nih.gov

The photophysical properties can also be temperature-dependent. For example, the emission spectra of some solid-state copper(I) pyridine-pyrazole complexes show more resolved and structured bands at low temperatures (77 K) compared to the broad, featureless bands observed at room temperature (298 K). nih.gov

| Complex Type | Emission Maxima (λem, nm) | Emission Color | State | Reference |

|---|---|---|---|---|

| Zn(II)-Pyrazolone Azomethine Complexes | 474 - 577 | Blue to Orange | Solid | mdpi.com |

| Cu(I)-Pyridine-Pyrazole Complexes | ~520 - 650 | Yellow-Green | Solid | nih.gov |

| Co(II)-Pyrazole Schiff Base Complex | 483 | Blue-Green | Solution (DMSO) | researchgate.net |

Influence of Metal Ions on Luminescence Characteristics

The choice of metal ion is a critical factor that dictates the luminescence characteristics of pyrazole-based complexes. Different metals can significantly alter emission intensity, wavelength, and the underlying mechanism of luminescence.

Studies on a series of first-row transition metal complexes with a diimine-dipyrazole ligand showed a clear trend in emission intensity: Zn(II) > Ni(II) > Fe(II). acs.org This trend is often linked to the electronic configuration of the metal ion; closed-shell ions like Zn(II) are less likely to provide non-radiative decay pathways compared to open-shell ions like Fe(II) and Ni(II). acs.orgnih.gov

In some cases, coordination to a metal ion can induce or "turn on" fluorescence. For example, a tetrapyrazole-modified tetraphenylethene (TPE) ligand was found to be non-emissive in solution but displayed significant fluorescence upon complexation with Ag(I) ions. rsc.org This effect is attributed to coordination-driven rigidification, which restricts intramolecular rotations that would otherwise provide a non-radiative decay path for the excited state. rsc.org Furthermore, fluorescence can be enhanced upon complexation; a pyrazole-based Schiff base ligand showed a moderate emission, which was significantly enhanced in its Co(II), Ni(II), and Zn(II) complexes. researchgate.net

Ligand-Based and Metal-to-Ligand Charge Transfer (MLCT) Emissions

The origin of the luminescence in these complexes can typically be assigned to two main types of electronic transitions: ligand-centered (LC) or charge-transfer transitions.

In many zinc(II) complexes, the emission is attributed to ligand-centered π*–π transitions. mdpi.com Because the Zn(II) ion has a filled d-orbital (d¹⁰), it is redox-inactive and primarily serves a structural role, holding the ligand in a conformation that promotes luminescence. mdpi.com

For complexes with transition metals having accessible d-orbitals, such as copper(I) or platinum(II), the emission often originates from a metal-to-ligand charge transfer (MLCT) state. nih.govnih.gov In an MLCT transition, an electron is excited from a metal-centered d-orbital to a ligand-centered π-orbital. The emission from copper(I) pyridine-pyrazole complexes, for instance, is often characterized as phosphorescence or delayed fluorescence originating from an MLCT excited state. nih.govmdpi.com Similarly, square planar platinum(II) complexes with 2,6-bis(pyrazol-1-yl)pyridine ligands have been shown to exhibit distinct MLCT states. nih.gov The nature of the emission can also be influenced by the surrounding environment. For example, pyrazinyl pyrazolate Pt(II) complexes are dominated by a ligand-centered ³ππ state in solution, but by a metal–metal-to-ligand charge transfer (MMLCT) transition in solid-state thin films due to intermolecular stacking interactions. bohrium.com

Quantum Yields and Luminescent Efficiency

Copper(I) complexes with pyridine-pyrazole ligands have demonstrated a dramatic range of quantum yields in the solid state, from as low as 1% to as high as 78%. nih.gov Research has shown that for these complexes, structural rigidity and the steric bulk of ancillary ligands (like phosphines) are crucial for achieving high efficiency. nih.govmdpi.com Bulky and rigid ligands can shield the emissive core of the complex, minimizing non-radiative decay from structural distortions or interactions with the environment, thereby boosting the quantum yield. nih.gov Zinc(II) complexes with pyrazolone-based ligands have also shown respectable solid-state quantum yields, ranging from 3% to 49%. mdpi.com

| Complex Type/Ligand | Metal Ion | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Pyridine-Pyrazole with dppbz phosphine (B1218219) | Cu(I) | 0.23 | nih.gov |

| Pyridine-Pyrazole with Xantphos phosphine | Cu(I) | 0.78 | nih.gov |

| Pyridine-Pyrazole with DPEPhos phosphine | Cu(I) | 0.28 | nih.gov |

| Pyridine-Pyrazole with PPh₃ phosphine | Cu(I) | 0.01 | nih.gov |

| Pyrazolone-Azomethine Ligands (Range) | Zn(II) | 0.03 - 0.49 | mdpi.com |

| Pyrazole (B372694) Schiff Base Ligand (HL) | - | 0.098 | researchgate.net |

| Pyrazole Schiff Base Complex | Co(II) | 0.129 | researchgate.net |

Potential for Optoelectronic Applications

The strong and tunable luminescence, combined with high thermal stability, makes metal complexes of pyrazole-phenol and related ligands attractive for use in optoelectronic devices. mdpi.com A primary area of interest is their application as emitters in organic light-emitting diodes (OLEDs). mdpi.combohrium.com The ability to tune the emission color from blue to orange by simply modifying the substituents on the ligand is a highly desirable feature for developing full-color displays. mdpi.com

Furthermore, the high absorption coefficients observed for some pyrazolyl-substituted molecules suggest their potential use in the design of photovoltaic devices. researchgate.net The versatile electronic properties of these compounds also indicate promise in the fields of nonlinear optics and photonic devices, where materials with good charge transport are required. nih.gov The sensitivity of the luminescence of some complexes to their environment, such as the presence of specific anions or molecules, also opens the door for their use as chemical sensors. acs.org

Biological Activity Research and Structure Activity Relationships of 2 3,5 Diethyl 1h Pyrazol 1 Yl Phenol Derivatives

In vitro Antimicrobial Activity Studies

Derivatives of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.

Research has shown that pyrazole (B372694) derivatives can exhibit significant antibacterial properties. biointerfaceresearch.comresearchgate.netmdpi.com Studies on compounds structurally related to this compound indicate that their effectiveness can vary between Gram-positive and Gram-negative bacteria. Generally, many phenolic compounds demonstrate greater potency against Gram-positive bacteria. scielo.org.za This difference is often attributed to the structural variations in the bacterial cell wall.

The antibacterial activity of a series of novel 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol derivatives was assessed against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). acgpubs.org The results, often presented as Minimum Inhibitory Concentration (MIC) values, indicate the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound Derivative | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol | Staphylococcus aureus (MRSA E710) | Significant |

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol | Escherichia coli (ATCC 25922) | Significant |

The data suggests that modifications to the phenol (B47542) and pyrazole rings can significantly influence the antibacterial spectrum and potency. For instance, the presence of certain substituents can enhance the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.

In addition to antibacterial properties, pyrazole derivatives have been investigated for their antifungal potential. biointerfaceresearch.comresearchgate.netmdpi.com Fungal infections pose a significant threat, particularly to immunocompromised individuals, and new antifungal agents are urgently needed.

The same series of 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol derivatives were also tested against the fungal strains Candida albicans and Aspergillus fumigatus. acgpubs.org Several of these compounds demonstrated notable antifungal activity.

| Compound Derivative | Fungal Strain | Activity Level |

|---|---|---|

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol | Candida albicans | Significant |

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol | Aspergillus fumigatus | Significant |

The structure-activity relationship studies in this area suggest that lipophilicity and the electronic properties of the substituents on the aromatic rings play a key role in determining the antifungal efficacy.

In vitro Anticancer Activity and Cytotoxicity Studies

The search for novel anticancer agents has led to the investigation of a wide range of synthetic compounds, including pyrazole derivatives. nih.govmdpi.com These compounds have shown promise in inhibiting the proliferation of cancer cells and inducing cell death through various mechanisms.

Derivatives of pyrazole have demonstrated cytotoxic effects against a panel of human cancer cell lines. researchgate.netnih.govmdpi.com For example, a novel pyrazole derivative, PTA-1, showed potent cytotoxicity against various cancer cell lines. mdpi.com Another study on thieno[2,3-c]pyrazole derivatives also revealed significant cytotoxic effects at low micromolar concentrations against 17 different human cancer cell lines. mdpi.com

Research into pyrazole-based compounds has identified their potential to inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. mdpi.comnih.gov The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the viability of the cancer cells by 50%.

| Compound/Derivative Class | Cancer Cell Line | Reported IC50 Values |

|---|---|---|

| Pyrazole carbaldehyde derivative | MCF7 (Breast) | 0.25 μM |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 μM (24h), 6.45 μM (48h) nih.govnih.gov |

| 3,4-diaryl pyrazole derivative | Various | 0.06–0.25 nM mdpi.com |

| 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs | MDA-MB231, HepG2 | 3.64 to 16.13 μM mdpi.com |

These findings highlight the potential of the pyrazole scaffold as a template for the design of new anticancer drugs. The specific substitutions on the pyrazole and phenol rings are critical in determining the potency and selectivity of these compounds against different cancer cell types.

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cells from dividing. scielo.org.za Studies on pyrazole derivatives have shown that they can trigger these cellular processes in cancer cells. nih.govnih.gov

For instance, one study found that a pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov This arrest was accompanied by an increase in reactive oxygen species (ROS) levels and activation of caspase 3, a key enzyme in the apoptotic pathway. nih.govnih.gov Another novel pyrazole derivative, PTA-1, was also found to induce apoptosis and cause cell cycle arrest in MDA-MB-231 breast cancer cells. mdpi.com The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the clean removal of cancer cells without inducing an inflammatory response.

Enzyme Inhibition (e.g., Kinases, Reverse Transcriptase)

The pyrazole scaffold is a cornerstone in the development of potent enzyme inhibitors, targeting a wide array of enzymes crucial in various pathological processes. Derivatives of this compound, which belong to this broad class, have been investigated for their potential to modulate enzyme activity, particularly in the areas of cancer, viral infections, and inflammatory diseases.

Kinase Inhibition: Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other disorders. nih.govmdpi.com The pyrazole nucleus is considered a "privileged scaffold" in the design of protein kinase inhibitors (PKIs) due to its synthetic accessibility and versatile bioisosteric properties. mdpi.com Numerous pyrazole derivatives have been identified as potent inhibitors of various kinases. For instance, pyrazole-based compounds have shown significant inhibitory activity against Aurora kinases, which are key regulators of mitosis. acs.org One study on pyrazole-based Aurora A kinase inhibitors found that the inclusion of a nitro group was more optimal for activity than hydrogen, methyl, methoxy (B1213986), or chloro substituents. nih.gov

Other kinases targeted by pyrazole derivatives include Janus kinases (JAKs), such as JAK2, which are involved in myeloproliferative neoplasms. mdpi.com Gandotinib (LY2784544), an orally bioavailable JAK2 inhibitor, features a 3-aminopyrazole (B16455) scaffold. mdpi.com Additionally, pyrazole derivatives have been developed as inhibitors of Akt1 kinase, with some compounds showing potent antiproliferative activity against colon cancer and leukemia cell lines. nih.gov Apoptosis-signal-regulating kinase 1 (ASK1), implicated in neurodegenerative diseases, has also been a target for pyrazole-based inhibitors. nih.gov

| Kinase Target | Example Compound Class | Therapeutic Area | Reference |

|---|---|---|---|

| Aurora A Kinase | Pyrazole-based derivatives | Cancer | nih.gov |

| JAK2 | Gandotinib (Imidazopyridine with 3-aminopyrazole) | Cancer (Myelofibrosis) | mdpi.com |

| Akt1 | Pyrazole-based derivatives | Cancer | nih.gov |

| ASK1 | Pyrazole-based derivatives | Neurodegenerative Disorders | nih.gov |

| Abl (T315I mutant) | AT9283 (Pyrazol-4-yl urea) | Cancer | acs.org |

Reverse Transcriptase Inhibition: The reverse transcriptase (RT) enzyme of the human immunodeficiency virus-1 (HIV-1) is a well-established target for antiviral therapy. nih.gov Pyrazole derivatives have been successfully designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgmdpi.com These compounds bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. One study highlighted a 3,5-diethylpyrazole derivative as a potent compound against wild-type RT. mdpi.com

Another approach has focused on inhibiting the ribonuclease H (RNase H) function of the reverse transcriptase, which is a separate, yet essential, catalytic activity. A series of pyrrolyl–pyrazole carboxylic acids were developed as non-diketo acid inhibitors of RNase H, with an oxyphenylpyrrolyl–pyrazole derivative showing inhibitory potency in the submicromolar range (IC₅₀ = 0.27 μM). nih.govacs.org These compounds demonstrated high selectivity for RNase H over the HIV integrase enzyme. nih.govacs.org

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Pyrazole derivatives, particularly those bearing phenolic hydroxyl groups, are recognized for their antioxidant potential. nih.gov

The antioxidant capacity of pyrazole derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly employed for this purpose. nih.govnih.govmdpi.com In this assay, an antioxidant compound donates a hydrogen atom or an electron to the DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.come3s-conferences.org

Studies on various pyrazole derivatives have demonstrated significant DPPH radical scavenging activity. nih.govresearchgate.net For example, a series of thienyl-pyrazoles showed excellent DPPH scavenging activity, with IC₅₀ values for the most active compounds (0.245 ± 0.01 μM) being comparable to or better than the standard antioxidant, ascorbic acid (IC₅₀ = 0.483 ± 0.01 μM). nih.gov The antioxidant activity of pyrazoles is often attributed to the presence of an NH proton in the pyrazole ring or phenolic hydroxyl groups on substituents. nih.gov

Other assays, such as the Ferric Reducing Antioxidant Power (FRAP) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, are also used to provide a comprehensive profile of antioxidant capacity. e3s-conferences.orgresearchgate.net These methods rely on electron transfer mechanisms to assess the reducing power of the tested compounds. e3s-conferences.orgresearchgate.net

| Compound Class | Assay | Result (IC₅₀ or Activity) | Reference |

|---|---|---|---|

| Thienyl-pyrazoles (5g, 5h) | DPPH | IC₅₀ = 0.245 μM and 0.284 μM | nih.gov |

| Thienyl-pyrazoles (5g, 5h) | Hydroxyl Radical Scavenging | IC₅₀ = 0.905 μM and 0.892 μM | nih.gov |

| 3,5-diarylpyrazole derivatives | DPPH | Potent radical scavenging activity | nih.gov |

| Aryl-pyrazolone derivatives | DPPH | Demonstrated antioxidant properties | mdpi.com |

Reactive oxygen species can induce damage to essential biomolecules, including DNA, leading to mutations and contributing to mutagenesis and carcinogenesis. Antioxidants that can protect DNA from such damage are of significant therapeutic interest.

Research has shown that pyrazole derivatives can protect DNA from oxidative damage. A study on dendritic antioxidants with a pyrazole core investigated their ability to protect DNA against oxidation induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a peroxyl radical generator. researchgate.net The results indicated that these compounds could effectively trap multiple radicals, thereby protecting the DNA. researchgate.net Similarly, the effects of various 4-(1H-pyrazol-yl)phenol derivatives on AAPH-induced DNA oxidation have been explored, demonstrating their protective capabilities. However, it was noted that under certain conditions, such as in the presence of specific surfactants or metal ions, some pyrazole compounds could exhibit pro-oxidant effects. researchgate.net

In addition to protective effects, some pyrazole derivatives have been shown to induce DNA fragmentation in cancer cells, which is a hallmark of apoptosis (programmed cell death). nih.govnih.gov For example, certain novel pyrazole-based chalcones were found to significantly increase DNA fragmentation rates in breast and pancreatic cancer cell lines, suggesting a mechanism for their anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyrazole derivatives as potent and selective biological agents. researchgate.net SAR studies correlate the chemical structure of these compounds with their biological effects to identify key molecular features responsible for their activity. researchgate.net

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its appended phenyl rings. researchgate.net

For enzyme inhibitors, specific substitutions are key to achieving high potency and selectivity. In the development of meprin α and β inhibitors, it was found that 3,5-diphenylpyrazole (B73989) already exhibited high inhibitory activity against meprin α. nih.gov Further modifications, such as introducing different residues at these positions, modulated both the inhibitory activity and the selectivity between the two enzyme isoforms. nih.gov In another study on pyrazole-5-fluorosulfates as selective butyrylcholinesterase (BuChE) inhibitors, SAR analysis revealed that substituents at the 1-, 3-, and 4-positions of the pyrazole ring, as well as the 5-fluorosulfate group, significantly affected BuChE inhibitory activity. tandfonline.com

Regarding antioxidant activity, the presence of electron-donating or electron-withdrawing groups can modulate the radical scavenging capacity. researchgate.net For a series of 3-Aryl-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles, it was observed that the presence of electron-withdrawing groups like fluoro, chloro, and bromo substituents at the C-3 substituted benzene (B151609) ring resulted in better antioxidant activity. researchgate.net Conversely, an increase in the number of electron-donating methoxy groups also enhanced activity. researchgate.net

The three-dimensional conformation of a molecule dictates how it fits into the binding site of a biological target, such as an enzyme active site. For pyrazole-based inhibitors, conformational effects play a critical role in their binding affinity and subsequent activity.

Molecular docking studies are often used to predict the binding modes of inhibitors and understand the key interactions that stabilize the inhibitor-enzyme complex. For pyrazole-5-fluorosulfates, docking simulations showed that the fluorosulfate (B1228806) group increased the binding affinity to human BuChE through a π-sulphur interaction. tandfonline.com In the case of pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), it was observed that the enzyme undergoes a conformational change from an "open" to a "closed" state upon substrate binding, which closes off access to the active site. mdpi.com Inhibitors are designed to bind effectively within this dynamic environment. The stereochemistry of substituents can also be critical; for one DapE inhibitor, the (R)-enantiomer was found to be a potent inhibitor, while the (S)-enantiomer was essentially inactive, highlighting the importance of precise conformational and stereochemical features for activity. mdpi.com

Computational Modeling of Ligand-Target Interactions (Molecular Docking)

Computational chemistry has become an essential tool in understanding the structural and functional properties of pyrazole derivatives, offering significant insights into their molecular behavior and interactions. eurasianjournals.com Molecular docking, a key computational technique, is widely utilized to predict the binding affinity and mechanism of how a ligand (such as a this compound derivative) fits into the active site of a target protein. researchgate.net This method is crucial for identifying potential lead compounds, optimizing their pharmacological properties, and designing novel therapeutics in a cost-effective and efficient manner. eurasianjournals.com